molecular formula C10H13N5O4 B7838668 9-beta-D-Arabinosyladenine

9-beta-D-Arabinosyladenine

Cat. No.: B7838668
M. Wt: 267.24 g/mol
InChI Key: PIYAXTGSPRHBFB-UHTZMRCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-beta-D-Arabinosyladenine can be achieved through several routes. Initially, it was synthesized by converting a xylonucleoside to this compound . A more scalable method involves the condensation of 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride with N-benzoyladenine . Industrial production methods have refined these processes to ensure higher yields and purity.

Chemical Reactions Analysis

9-beta-D-Arabinosyladenine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-beta-D-Arabinosyladenine has a wide range of applications in scientific research:

Comparison with Similar Compounds

9-beta-D-Arabinosyladenine is unique among nucleoside analogs due to its specific antiviral activity and ability to cross the blood-brain barrier . Similar compounds include:

    Cytarabine: Another nucleoside analog used primarily in cancer treatment.

    Acyclovir: A widely used antiviral agent with a different mechanism of action.

    Ganciclovir: An antiviral compound with activity against cytomegalovirus.

Compared to these compounds, this compound has a distinct structure and mechanism of action, making it particularly effective against certain viral infections .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYAXTGSPRHBFB-UHTZMRCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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